(2R)-2-hydroxy-1,2-bis(3-methylphenyl)ethanone
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Overview
Description
- The compound features a hydroxy group (OH) attached to the second carbon atom (hence the “2-hydroxy” part) and two methylphenyl (C6H5) groups attached to the first carbon atom.
- It is commonly referred to as m-methylacetophenone or 3’-methylacetophenone .
(2R)-2-hydroxy-1,2-bis(3-methylphenyl)ethanone: , is an organic compound with the molecular formula CHO. It belongs to the class of ketones.
Preparation Methods
Synthetic Routes: One synthetic route involves the Friedel-Crafts acylation of acetophenone with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride). This reaction introduces the 3-methylphenyl group.
Industrial Production: Industrial production methods may vary, but the Friedel-Crafts acylation remains a key step.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like KMnO (for oxidation), LiAlH (for reduction), and Lewis acids (for Friedel-Crafts acylation) are commonly used.
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities (e.g., antimicrobial properties).
Medicine: May have applications in drug discovery.
Industry: Used in fragrance and flavor industries.
Mechanism of Action
- The exact mechanism of action is context-dependent. It could involve interactions with specific enzymes, receptors, or cellular pathways due to its structural features.
Comparison with Similar Compounds
Similar Compounds: Other aromatic ketones, such as acetophenone and other methyl-substituted acetophenones, share similarities.
Uniqueness: The presence of the hydroxy group distinguishes it from other acetophenone derivatives.
Properties
CAS No. |
181655-62-9 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(2R)-2-hydroxy-1,2-bis(3-methylphenyl)ethanone |
InChI |
InChI=1S/C16H16O2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10,15,17H,1-2H3/t15-/m1/s1 |
InChI Key |
BXSJLLLBDMWLJU-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](C(=O)C2=CC=CC(=C2)C)O |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)C2=CC=CC(=C2)C)O |
Origin of Product |
United States |
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